2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Furan and Pyridine Groups: The furan and pyridine groups can be introduced through nucleophilic substitution reactions.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.
Reduction: Reduction reactions can occur at the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the benzamide core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide: Lacks the ethoxy group.
2-ethoxy-N-(pyridin-2-yl)benzamide: Lacks the furan group.
2-ethoxy-N-(furan-2-ylmethyl)benzamide: Lacks the pyridine group.
Uniqueness
2-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups (ethoxy, furan, and pyridine), which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-17-10-4-3-9-16(17)19(22)21(14-15-8-7-13-24-15)18-11-5-6-12-20-18/h3-13H,2,14H2,1H3 |
InChI Key |
ZIHCGLMZVYLAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.